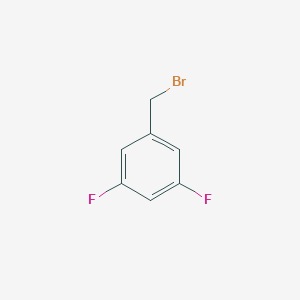

3,5-Difluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSVNRFSKRFPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333844 | |

| Record name | 3,5-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141776-91-2 | |

| Record name | 3,5-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,5-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzyl bromide (CAS No. 141776-91-2) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a key intermediate in the synthesis of novel pharmaceuticals and advanced materials stems from the unique electronic properties conferred by the fluorine atoms on the benzene (B151609) ring, which can enhance biological activity and improve material characteristics such as chemical resistance and thermal stability.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination, to support its effective use in research and development.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₇H₅BrF₂[3][4] |

| Molecular Weight | 207.02 g/mol [3] |

| Appearance | Colorless to pale yellow or orange-green clear liquid[5][6] |

| Boiling Point | 65 °C at 4.5 mmHg[3][7] |

| Melting Point | Approximately -10 °C to -8 °C[5] |

| Density | 1.6 g/mL at 25 °C[3][7] |

| Refractive Index (n²⁰/D) | 1.521[3][7] |

| Flash Point | 82 °C (179.6 °F) - closed cup |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[5] |

| CAS Number | 141776-91-2[3][6] |

Reactivity and Stability

This compound is a reactive compound that should be handled with care. It is incompatible with strong oxidizing agents and strong bases.[8] Exposure to moisture or water can lead to hydrolysis.[8] The compound is lachrymatory and corrosive, causing severe skin burns and eye damage.[4][8] For storage, it is recommended to keep it in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[5][8] Some suppliers recommend storage under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[6]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound. These protocols are adapted from standard laboratory procedures with specific considerations for the hazardous nature of this compound.

Determination of Boiling Point under Reduced Pressure

Objective: To experimentally verify the boiling point of this compound at a specific reduced pressure.

Materials:

-

This compound sample

-

Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)

-

Digital vacuum gauge (manometer)

-

Heating mantle with a stirrer

-

Calibrated thermometer

-

Inert gas source (e.g., nitrogen)

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and free of contaminants.

-

Add a magnetic stir bar and a small sample (e.g., 5-10 mL) of this compound to the round-bottom flask.

-

Lightly grease all ground-glass joints to ensure a good seal.

-

Insert the thermometer into the Claisen adapter, ensuring the bulb is positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Connect the apparatus to a vacuum pump via a cold trap.

-

Slowly evacuate the system to the desired pressure (e.g., 4.5 mmHg). Monitor the pressure using the digital vacuum gauge.

-

Once the desired pressure is stable, begin stirring and gradually heat the sample using the heating mantle.

-

Observe the sample for the onset of boiling. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

Record the temperature and pressure at which a steady distillation rate is achieved.

-

After the measurement, allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to equalize the pressure.

Safety Precautions:

-

Always perform the distillation in a certified fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Be aware that benzyl (B1604629) halides can be unstable at elevated temperatures; avoid overheating.

-

Use a cold trap to prevent vapors from entering the vacuum pump.

Measurement of Density

Objective: To determine the density of this compound using a pycnometer.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25 °C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

In a fume hood, carefully fill the pycnometer with the this compound sample.

-

Place the filled pycnometer in the constant temperature water bath at 25 °C until thermal equilibrium is reached.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

-

Calculate the density of the this compound using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at 25 °C (approximately 0.99704 g/mL).

Safety Precautions:

-

Handle this compound in a fume hood due to its corrosive and lachrymatory nature.

-

Wear appropriate PPE.

-

Dispose of the chemical waste in a designated container.

Measurement of Refractive Index

Objective: To measure the refractive index of this compound using a digital refractometer.

Materials:

-

This compound sample

-

Digital refractometer with temperature control

-

Soft, lint-free tissues

-

Ethanol or isopropanol (B130326) for cleaning

Procedure:

-

Turn on the digital refractometer and set the measurement temperature to 20 °C.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Clean the prism surface of the refractometer with a soft tissue moistened with ethanol or isopropanol and allow it to dry completely.

-

Using a clean pipette, place a few drops of the this compound sample onto the prism surface, ensuring it is completely covered.

-

Close the cover of the prism.

-

Initiate the measurement. The instrument will display the refractive index value (n²⁰/D).

-

Record the refractive index.

-

Clean the prism surface thoroughly with a solvent-moistened tissue immediately after the measurement.

Safety Precautions:

-

Perform the measurement in a well-ventilated area or a fume hood.

-

Wear gloves to avoid skin contact with the sample.

-

Ensure the refractometer is compatible with corrosive organic liquids.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination of the physical properties of a liquid organic compound like this compound.

Conclusion

This technical guide provides essential information on the physical properties of this compound, along with detailed and safety-conscious experimental protocols for their determination. The provided data and methodologies are intended to assist researchers and professionals in the safe and effective handling and application of this versatile chemical intermediate in their synthetic and developmental endeavors. Adherence to the outlined safety precautions is paramount when working with this corrosive and reactive compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 141776-91-2 [m.chemicalbook.com]

- 7. This compound | 141776-91-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 3,5-Difluorobenzyl Bromide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzyl bromide (CAS No: 141776-91-2) is a fluorinated organic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Characterized by a benzene (B151609) ring substituted with two fluorine atoms and a reactive bromomethyl group, this reagent is highly valued for its ability to introduce the 3,5-difluorobenzyl moiety into a wide range of molecular scaffolds.[2]

The presence of fluorine atoms significantly influences the physicochemical properties of parent molecules, often enhancing metabolic stability, binding affinity to biological targets, and lipophilicity.[1] Consequently, this compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2] Its primary utility lies in its susceptibility to nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group, facilitating the formation of ethers, esters, amines, and carbon-carbon bonds.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications in research and development.

Chemical Structure and Identification

The chemical identity of this compound is well-defined by its structural formula and various chemical identifiers. The structure consists of a benzyl (B1604629) bromide core with fluorine atoms at the meta positions (3 and 5) of the aromatic ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 141776-91-2 | [4][5] |

| IUPAC Name | 1-(bromomethyl)-3,5-difluorobenzene | [4] |

| Synonyms | α-Bromo-3,5-difluorotoluene | [3][6] |

| Molecular Formula | C₇H₅BrF₂ | [4] |

| SMILES | C1=C(C=C(C=C1F)F)CBr | [4] |

| InChI Key | KVSVNRFSKRFPIL-UHFFFAOYSA-N | [4] |

Physicochemical and Safety Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is a combustible, colorless to pale yellow liquid that is sensitive to moisture.[3][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 207.02 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 65 °C at 4.5 mmHg | [7] |

| Density | 1.6 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.521 (lit.) | [7] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [7] |

Due to its reactive nature, this compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including faceshields, gloves, and suitable respirators, should be used when handling this chemical.[7]

Table 3: GHS Safety and Hazard Information

| Category | Code & Description | Reference |

| Pictogram | GHS05 (Corrosion) | [7] |

| Signal Word | Danger | [7] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [5][7] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [7] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding alcohol, 3,5-difluorobenzyl alcohol, via nucleophilic substitution. Its primary reactivity involves the displacement of the bromide ion by a wide range of nucleophiles, making it a versatile alkylating agent.

Experimental Protocols

Protocol 1: Synthesis from 3,5-Difluorobenzyl Alcohol via HBr/H₂SO₄ [4]

This protocol details a robust method for converting the parent alcohol to the bromide.

-

Reaction Setup: To 120 g of 3,5-difluorobenzyl alcohol in a suitable reaction vessel, add 120 mL of 48% hydrobromic acid.

-

Acid Addition: At room temperature, slowly add 120 mL of concentrated sulfuric acid dropwise to the mixture.

-

Reaction: Stir the resulting mixture vigorously for 3 hours at room temperature.

-

Work-up: Pour the reaction solution onto crushed ice to quench the reaction.

-

Extraction: Extract the aqueous mixture with 600 mL of hexane.

-

Washing: Wash the organic layer sequentially with water and saturated brine.

-

Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: Nucleophilic Substitution with an Alcohol (Ether Synthesis) [8][9]

This protocol is a general representation of how this compound is used to form an ether linkage, a common step in the synthesis of pharmaceutical agents. This specific transformation is a key step in creating novel quinoline (B57606) derivatives with antimycobacterial activity.

-

Reaction Setup: In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol substrate (e.g., an oxetanol derivative, 1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, ~1.2 eq), portion-wise at 0 °C to form the alkoxide.

-

Alkylation: Add this compound (1.1 eq) to the solution and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3,5-difluorobenzyl ether.

Applications in Research and Drug Development

The unique properties conferred by the 3,5-difluoro substitution pattern make this reagent a valuable tool for medicinal chemists. It is frequently employed to synthesize inhibitors, receptor modulators, and drug candidates targeting a variety of diseases, including cancer, inflammation, and central nervous system disorders.[1] The difluoro pattern can enhance binding to target proteins and improve metabolic stability, leading to more potent and durable drug candidates.

Case Study: Development of Antimycobacterial Agents

A significant application of this compound is in the synthesis of novel quinoline derivatives with potent antimycobacterial properties. In a recent study, the 3,5-difluorobenzyl ether moiety was incorporated into an oxetanyl-quinoline scaffold.

The resulting compound, 3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (referred to as compound 9h in the study), demonstrated excellent activity against Mycobacterium tuberculosis.[8][9] Notably, this compound exhibited a minimum inhibitory concentration (MIC) of 3.49 μM, making it three times more potent than the first-line tuberculosis drug, isoniazid.[8][9] This highlights the critical role of the 3,5-difluorobenzyl group in enhancing the biological activity of the parent molecule.

This application underscores the power of utilizing fluorinated building blocks like this compound to systematically modify lead compounds, thereby optimizing their pharmacological profiles for specific therapeutic targets. The development of such potent antimycobacterial agents is crucial in the global fight against tuberculosis.

References

- 1. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hurawalhi.com [hurawalhi.com]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 175018-77-6 | 4-(2-Bromoethyl)-1,2-difluorobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Difluorobenzyl Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluorobenzyl bromide (CAS No. 141776-91-2), a key reagent in synthetic chemistry and drug development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.

Introduction

This compound, with the chemical formula C₇H₅BrF₂, is a halogenated aromatic compound widely utilized as a building block in the synthesis of more complex molecules. Its reactivity, stemming from the benzylic bromide, makes it a valuable intermediate. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 6.80 | m | 3H | Ar-H |

| 4.45 | s | 2H | -CH₂Br |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 163.0 (dd, J=248, 11 Hz) | C -F |

| 141.6 (t, J=10 Hz) | C -CH₂Br |

| 114.5 (t, J=26 Hz) | C -H (ortho) |

| 104.0 (t, J=26 Hz) | C -H (para) |

| 31.8 | -C H₂Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Weak | Aromatic C-H Stretch |

| 1625, 1595, 1470 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1000 | Strong | C-F Stretch |

| 1210 | Strong | C-Br Stretch |

| 870, 730 | Strong | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 208, 206 | Moderate | [M]⁺ (Molecular Ion, Br isotopes) |

| 127 | High | [M-Br]⁺ |

| 101 | Moderate | [C₇H₄F₂]⁺ |

| 107 | Low | [C₇H₅F₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source bombards the sample with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides essential spectroscopic information for this compound, facilitating its use in research and development. The data and protocols herein serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

Technical Guide: Solubility of 3,5-Difluorobenzyl Bromide in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluorobenzyl bromide, a critical reagent in pharmaceutical synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No: 141776-91-2) is a halogenated aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its molecular structure, featuring a reactive benzyl (B1604629) bromide moiety and two fluorine atoms, imparts unique properties that are highly valuable in medicinal chemistry for enhancing biological activity and stability.[1]

Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions. Solubility dictates the choice of solvent for a chemical reaction to ensure homogeneity, influences the rate of reaction, and is a critical factor in downstream processes such as crystallization and chromatography. While it is generally known to be soluble in common organic solvents like ethanol, ether, and chloroform (B151607) and insoluble in water, precise quantitative data is essential for reproducible and scalable scientific work.[3][4]

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility. As a moderately polar molecule, this compound's solubility is governed by the balance of its polar (C-Br and C-F bonds) and non-polar (benzene ring) regions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): These solvents are expected to be effective due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of dissolving the compound, the hydrogen bonding in these solvents might be less effective for solvating the non-polar aromatic ring.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in highly non-polar solvents, although the aromatic ring can interact favorably with solvents like toluene (B28343) through π-stacking.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (typically 5-7 concentrations).

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

-

Quantitative Analysis:

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve (Concentration vs. Peak Area).

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. The following table serves as a template for organizing experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-UV |

| n-Hexane | 25 | Experimental Value | Calculated Value | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

References

Reactivity of the benzylic bromide in 3,5-Difluorobenzyl bromide

An In-Depth Technical Guide to the Reactivity of 3,5-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (α-Bromo-3,5-difluorotoluene) is a fluorinated organic compound of significant interest in synthetic chemistry. Its utility stems from the unique reactivity conferred by the benzylic bromide functional group, which is further modulated by the presence of two electron-withdrawing fluorine atoms on the aromatic ring. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, key transformations, and applications, serving as a technical resource for professionals in research and development. The compound is a versatile building block and a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The bromine atom is readily displaced, making it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions.[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol [3] |

| Appearance | Clear, colorless to slightly yellow/orange liquid[2][3][4] |

| Boiling Point | 65 °C at 4.5 mmHg[3] |

| Density | ~1.6 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | ~1.521 |

| CAS Number | 141776-91-2[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, ethanol, and chloroform[2] |

| Safety | Corrosive, causes severe skin burns and eye damage. Lachrymatory.[3][5] |

Core Reactivity and Electronic Effects

The primary site of reactivity in this compound is the carbon-bromine (C-Br) bond. As a benzylic halide, this bond is inherently activated towards nucleophilic substitution. The adjacent benzene (B151609) ring stabilizes the transition state of both S_N1 and S_N2 reactions, facilitating the departure of the bromide leaving group.

The two fluorine atoms at the meta positions (3 and 5) exert a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the aromatic ring and, to a lesser extent, the benzylic carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. This electronic modulation enhances its reactivity in comparison to unsubstituted benzyl (B1604629) bromide in many reactions.

Key Chemical Transformations

This compound is a versatile substrate for several fundamental organic reactions, primarily involving the displacement of the bromide ion.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This is one of its most common applications in organic synthesis.[1][4]

-

With N-nucleophiles: Reacts with amines or azide (B81097) ions to form substituted benzylamines or benzyl azides. The reaction with sodium azide in DMF is a common example.[4]

-

With O-nucleophiles: Reacts with alcohols or phenols to form ethers.

-

Use as a Protecting Group: It can be used to protect hydroxyl or amino groups, forming stable ether or amine linkages that can be cleaved under specific conditions.[4]

Caption: Synthesis of the Grignard reagent from its bromide precursor.

Palladium-Catalyzed Cross-Coupling Reactions

The ability to form C-C bonds makes cross-coupling reactions one of the most valuable applications of this compound and its derivatives.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl methanes or other substituted aromatic systems. [6]The benzyl bromide can couple directly with potassium aryltrifluoroborates or other organoboron reagents in the presence of a palladium catalyst and a base. [6]This reaction tolerates a wide variety of functional groups. [6][7]* Kumada and Stille Couplings: While less commonly cited for this specific substrate, related benzyl halides participate in Kumada couplings (with Grignard reagents) and Stille couplings (with organotin reagents) to form C-C bonds. [8]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from Alcohol

This method converts the corresponding alcohol to the bromide using hydrobromic acid and sulfuric acid. [9]

-

Reaction Setup: To 120 g of 3,5-difluorobenzyl alcohol in a reaction flask, add 120 mL of 48% hydrobromic acid.

-

Acid Addition: At room temperature, slowly add 120 mL of concentrated sulfuric acid dropwise to the mixture.

-

Reaction: Stir the resulting mixture vigorously for 3 hours at room temperature.

-

Workup: Pour the reaction solution onto crushed ice. Extract the aqueous mixture with 600 mL of hexane.

-

Purification: Wash the organic layer sequentially with water and saturated brine. Dry the organic layer with anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to obtain this compound.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates a typical S_N2 reaction to form 3,5-difluorobenzyl azide. [4]

-

Reaction Setup: In a dry reaction flask, dissolve this compound (7.28 mmol) in 15 mL of N,N-dimethylformamide (DMF).

-

Reagent Addition: Carefully add sodium azide (0.57 g, 8.74 mmol) to the stirred solution at room temperature.

-

Reaction: Continue stirring the mixture under the specified conditions until the reaction is complete (monitored by TLC or GC).

-

Workup and Isolation: Perform an appropriate aqueous workup to remove DMF and excess sodium azide, followed by extraction with an organic solvent. The final product is purified, typically by column chromatography.

Protocol 3: Formation of 3,5-Difluorobenzylmagnesium Bromide (Grignard)

This protocol outlines the preparation of the Grignard reagent in 2-MeTHF. [10]

-

Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (argon or nitrogen). Use anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent.

-

Magnesium Activation: Place magnesium turnings in the reaction flask. Gentle heating or the addition of an initiator like iodine or 1,2-dibromoethane (B42909) may be required.

-

Initiation: Add a small portion of a solution of this compound in anhydrous 2-MeTHF to the magnesium suspension. An exothermic reaction should initiate, indicated by bubbling or a color change.

-

Addition: Once initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux.

-

Completion: After the addition is complete, continue stirring until the magnesium is consumed. The resulting grayish-brown solution is the Grignard reagent, which can be used directly for subsequent reactions.

Protocol 4: General Suzuki-Miyaura Cross-Coupling

This procedure is a general method for coupling benzyl halides with potassium aryltrifluoroborates. [6]

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the potassium aryltrifluoroborate (0.5 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and this compound (0.5 mmol).

-

Solvent Addition: Add a 10:1 mixture of THF/H₂O (5 mL).

-

Reaction: Seal the tube and heat the reaction mixture at 77 °C for the required time (e.g., 23 hours), with stirring.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

-

Purification: Combine the organic layers, dry over an anhydrous salt, concentrate, and purify the residue by column chromatography to isolate the diarylmethane product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 141776-91-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]

Electronic effects of fluorine atoms in 3,5-Difluorobenzyl bromide

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,5-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic effects exerted by the two fluorine atoms in this compound. The strategic placement of fluorine atoms at the meta positions of the benzyl (B1604629) ring significantly modifies the molecule's electron density distribution, which in turn dictates its chemical reactivity and physical properties. This document outlines the theoretical underpinnings of these effects, presents relevant quantitative data, details experimental protocols, and provides visual workflows to facilitate a comprehensive understanding.

Core Principles: The Electronic Influence of Fluorine

The electronic character of this compound is primarily governed by the interplay of two fundamental effects originating from the highly electronegative fluorine atoms: the inductive effect and the resonance effect.

The Inductive Effect (-I)

Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from its surroundings through the sigma (σ) bond framework. This phenomenon is known as the negative inductive effect (-I).[1][2] In this compound, the two fluorine atoms strongly pull electron density from the aromatic ring. This effect is transmitted through the carbon backbone, leading to a significant decrease in electron density across the entire molecule, including the benzylic carbon of the -CH₂Br group. This electron deficiency makes the aromatic ring and the benzylic carbon more electrophilic.

The Resonance Effect (+R)

Despite its strong inductive pull, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the positive resonance effect (+R) or mesomeric effect (+M).[1][3] This donation of electron density would theoretically counteract the inductive effect. However, for halogens, the +R effect is considerably weaker than the -I effect.[2] Furthermore, resonance effects primarily influence the ortho and para positions of the aromatic ring. Since the fluorine atoms in this compound are in the meta positions relative to the benzyl group, their resonance contribution to the benzylic carbon's reactivity is negligible.[2]

Dominance of the Inductive Effect

For substituents in the meta position, the inductive effect is the primary mode of electronic influence. Therefore, in this compound, the strong electron-withdrawing -I effect of the two fluorine atoms is the dominant electronic factor. This results in an electron-deficient aromatic ring and a more electrophilic benzylic carbon, which has profound implications for the molecule's reactivity.

Caption: Interplay of Electronic Effects in this compound.

Quantitative Data on Electronic Effects

The electronic influence of the fluorine substituents can be quantified through various experimental and calculated parameters.

| Parameter | Value | Significance |

| Molecular Formula | C₇H₅BrF₂[4] | Basic molecular information. |

| Molecular Weight | 207.02 g/mol [4] | Physical property for experimental use. |

| Hammett Constant (σ_meta) for -F | +0.34[5] | A positive value indicates a strong electron-withdrawing effect at the meta position, increasing the acidity of a benzoic acid derivative.[6] |

| pKa of 3,5-Difluorobenzoic Acid | 3.52 (Predicted)[7][8] | This is significantly lower than the pKa of benzoic acid (~4.20), quantitatively demonstrating the powerful electron-withdrawing nature of the two meta-fluorine atoms which stabilize the conjugate base.[7][9] |

| Boiling Point | 65 °C at 4.5 mmHg[10] | Physical property for purification and handling. |

| Density | ~1.6 g/mL at 25 °C[10] | Physical property. |

| C-Br IR Stretch | 690-515 cm⁻¹ (Typical Range)[11][12] | The exact frequency can be influenced by the electronic environment. Electron-withdrawing groups can subtly alter bond strength and vibrational frequency. |

Impact on Chemical Reactivity

The electron-deficient nature of the benzylic carbon in this compound is the primary determinant of its reactivity, particularly in nucleophilic substitution reactions. Benzyl bromide itself is highly reactive in such substitutions due to the formation of a resonance-stabilized benzylic carbocation.[13] However, the addition of electron-withdrawing groups dramatically alters this behavior.

-

Sₙ1 Reactivity: The Sₙ1 mechanism proceeds through a carbocation intermediate. The two strongly electron-withdrawing fluorine atoms on the ring would significantly destabilize the formation of a positive charge on the benzylic carbon. This destabilization increases the activation energy for carbocation formation, thereby retarding the rate of Sₙ1 reactions .

-

Sₙ2 Reactivity: In the Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon in a concerted step, displacing the leaving group.[14] The inductive electron withdrawal by the fluorine atoms makes the benzylic carbon more electron-poor (more electrophilic) and thus more susceptible to nucleophilic attack . This suggests that this compound would be highly reactive in Sₙ2 reactions.

Overall, the electronic effects of the meta-fluorine atoms steer the reactivity of this compound away from an Sₙ1 pathway and towards an Sₙ2 pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from 3,5-difluorobenzyl alcohol.[4]

Protocol:

-

To 120 g of 3,5-difluorobenzyl alcohol, add 120 mL of 48% hydrobromic acid.

-

At room temperature, slowly add 120 mL of concentrated sulfuric acid dropwise to the mixture.

-

Stir the resulting mixture vigorously for 3 hours at room temperature.

-

Pour the reaction solution onto crushed ice to quench the reaction.

-

Extract the aqueous mixture with 600 mL of hexane.

-

Wash the organic layer sequentially with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound.[4]

Caption: Experimental Workflow for the Synthesis of this compound.

Protocol for Kinetic Study of Solvolysis (Illustrative)

To quantitatively measure the impact of the fluorine atoms on reactivity, a solvolysis reaction can be monitored. This protocol outlines a general approach.

Objective: To determine the rate constant for the solvolysis of this compound in a solvent mixture (e.g., 80% ethanol/20% water). The reaction produces HBr, which can be titrated.

Methodology:

-

Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a standardized solution of NaOH for titration and an indicator (e.g., phenolphthalein).

-

Reaction Initiation: Place a known volume of the solvent mixture in a constant-temperature bath. Once thermal equilibrium is reached, inject a small, precise volume of the this compound stock solution to start the reaction (time = 0).

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a solvent like acetone (B3395972) at low temperature to stop the reaction.

-

Titration: Titrate the quenched aliquot with the standardized NaOH solution to determine the concentration of HBr produced.

-

Data Analysis: The reaction is expected to follow first-order kinetics. Plot ln([Substrate]₀ / ([Substrate]₀ - [HBr]ₜ)) versus time. The slope of this line will be the rate constant, k.

-

Comparison: Compare the obtained rate constant with that of unsubstituted benzyl bromide under identical conditions to quantify the electronic effect of the difluoro substitution.

Caption: Logical Workflow for a Kinetic Solvolysis Experiment.

Conclusion

The electronic properties of this compound are unequivocally dominated by the strong inductive electron withdrawal of the two meta-positioned fluorine atoms. This effect significantly reduces electron density on the aromatic ring and, crucially, on the benzylic carbon. This induced electrophilicity dictates the compound's chemical behavior, favoring Sₙ2-type nucleophilic substitution reactions over Sₙ1 pathways. The quantitative data from Hammett constants and the pKa of related acids confirm the potent electron-withdrawing nature of the 3,5-difluoro substitution pattern. This understanding is vital for chemists utilizing this compound as a building block in the synthesis of pharmaceuticals and advanced materials, where precise control over reactivity is paramount.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. global.oup.com [global.oup.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]

- 9. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]

- 10. This compound 98 141776-91-2 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. quora.com [quora.com]

- 14. gacariyalur.ac.in [gacariyalur.ac.in]

3,5-Difluorobenzyl Bromide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzyl bromide, also known as α-bromo-3,5-difluorotoluene, is a key organofluorine building block in modern organic synthesis. Its structure, featuring a reactive benzylic bromide and a difluorinated phenyl ring, makes it a valuable intermediate for introducing the 3,5-difluorobenzyl moiety into a wide range of molecules. This group is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, binding affinity, and thermal stability.[1] This guide provides a comprehensive overview of the properties, synthesis, and core applications of this compound, complete with detailed experimental protocols and data presented for practical use in the laboratory.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is soluble in common organic solvents like ethanol, ether, and chloroform, but insoluble in water.[3][4] Its reactivity is dominated by the labile carbon-bromine bond, which is susceptible to nucleophilic substitution.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrF₂ | [1][3][5] |

| Molecular Weight | 207.02 g/mol | [5][6] |

| CAS Number | 141776-91-2 | [5][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2][3] |

| Boiling Point | 65 °C at 4.5 mmHg | [1][5][8] |

| Density | ~1.6 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | ~1.521 | [1][5] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3][5] |

| Purity | ≥ 98-99% (GC) | [1][5] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, typically starting from 3,5-difluorobenzyl alcohol. Below are detailed protocols for common laboratory-scale preparations.

Caption: Synthetic routes to this compound.

Experimental Protocol 1: From 3,5-Difluorobenzyl Alcohol via HBr/H₂SO₄

This method is a robust procedure for producing the target compound on a larger scale.[9][10]

-

Reaction Setup: To a reaction vessel containing 120 g of 3,5-difluorobenzyl alcohol, add 120 mL of 48% hydrobromic acid.[9]

-

Acid Addition: Cool the mixture and add 120 mL of concentrated sulfuric acid dropwise at room temperature.[9][10]

-

Reaction: Stir the resulting mixture vigorously for 3 hours at 30°C.[9][10] The progress of the reaction can be monitored by gas chromatography.[10]

-

Work-up: Pour the reaction solution onto crushed ice.[9]

-

Extraction: Extract the aqueous mixture with 600 mL of hexane.[9]

-

Washing: Wash the organic layer sequentially with water and saturated brine.[9]

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product.[9]

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound (176 g obtained in one cited procedure).[9][10]

Experimental Protocol 2: From 3,5-Difluorobenzyl Alcohol via Appel Reaction

This method utilizes triphenylphosphine (B44618) and carbon tetrabromide and is suitable for smaller-scale synthesis.[2]

-

Reagent Preparation: In a dry reaction flask, add triphenylphosphine (2.75 g, 10.5 mmol) and carbon tetrabromide (3.48 g, 10.5 mmol) to 25 mL of ether.[2]

-

Initial Stirring: Stir the resulting mixture at room temperature for 30 minutes.[2]

-

Alcohol Addition: Slowly add a solution of 3,5-difluorobenzyl alcohol (10.5 mmol) in ether to the reaction mixture.[2]

-

Reaction: Continue stirring the reaction mixture at 25°C for 40 minutes.[2]

-

Precipitation: After the reaction is complete, add petroleum ether to the mixture to precipitate the triphenylphosphine oxide byproduct as a white solid.[2]

-

Filtration and Concentration: Remove the majority of the triphenylphosphine oxide by filtration. Concentrate the resulting filtrate under vacuum.[2]

-

Purification: Purify the residue by silica (B1680970) gel chromatography using n-hexane as the eluent to obtain the final product.[2]

Core Applications in Organic Synthesis

This compound is a potent electrophile in nucleophilic substitution reactions, making it a valuable reagent for attaching the 3,5-difluorobenzyl group to various scaffolds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound 98 141776-91-2 [sigmaaldrich.com]

- 6. This compound | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 141776-91-2 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

The Versatility of 3,5-Difluorobenzyl Bromide in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – 3,5-Difluorobenzyl bromide is emerging as a critical building block in medicinal chemistry, enabling the development of a diverse range of potent and selective therapeutic agents. This technical guide explores its application in the synthesis of novel drug candidates, with a focus on kinase inhibitors, antifungal agents, and potential neuroprotective compounds. The strategic incorporation of the 3,5-difluorobenzyl moiety often enhances biological activity, metabolic stability, and target-binding affinity.

Introduction to a Privileged Scaffold Component

This compound (α-bromo-3,5-difluorotoluene) is a versatile reagent widely utilized in the synthesis of pharmaceuticals.[1] Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions, and the presence of two fluorine atoms on the phenyl ring. These fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity and pKa, and can form favorable interactions with biological targets, leading to improved potency and selectivity.[2] This guide provides an in-depth look at its application in several key therapeutic areas, complete with experimental protocols and biological data.

I. Kinase Inhibitors: Targeting Oncogenic Signaling

The 3,5-difluorobenzyl moiety has been successfully incorporated into a variety of kinase inhibitors, demonstrating its value in oncology drug discovery.

Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) Inhibitors

Aberrant ALK and ROS1 kinase activity is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4] The 5-(3,5-difluorobenzyl)-1H-indazole scaffold has been identified as a key pharmacophore for potent dual ALK/ROS1 inhibitors.[3]

One such inhibitor, compound X4 , demonstrated significant inhibitory activity against both ALK and ROS1 kinases. Western blot analysis confirmed that X4 effectively suppresses the phosphorylation of ALK (p-ALK) and the downstream effector, extracellular signal-regulated kinase (p-ERK), in H2228 lung cancer cells.[3]

Table 1: In Vitro Activity of ALK/ROS1 Inhibitor X4 [3]

| Target | IC50 (µM) | Cell Line | IC50 (µM) |

| ALK | 0.512 | H2228 (NSCLC) | 0.034 ± 0.002 |

| ROS1 | 0.766 |

Experimental Protocol: Synthesis of 5-(3,5-difluorobenzyl)-1H-indazole (A key intermediate)

A mixture of 5-bromo-1H-indazole (1.0 eq), (3,5-difluorophenyl)methanamine (1.2 eq), palladium(II) acetate (B1210297) (0.05 eq), xantphos (B1684198) (0.1 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane (B91453) is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford 5-(3,5-difluorobenzyl)-1H-indazole. This intermediate can then be further elaborated to yield final inhibitor molecules like X4.[3][5]

Fibroblast Growth Factor Receptor (FGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

The 3,5-difluorobenzyl group is also a valuable component in the design of inhibitors for other kinase families, such as FGFR and STAT3, which are implicated in various cancers. The fluorine atoms can enhance binding to the kinase domain and improve pharmacokinetic properties. While specific quantitative data for this compound-derived inhibitors of FGFR and STAT3 are proprietary or less commonly published, the general principle of using this moiety to achieve high potency and selectivity is well-established in the field.[6][7]

II. Antifungal Agents: Combating Drug Resistance

The development of novel antifungal agents is crucial to address the growing challenge of drug-resistant fungal infections. The 3,5-difluorobenzyl moiety has been incorporated into azole antifungal candidates to enhance their efficacy.

Triazole Antifungals

Triazole antifungals, such as fluconazole, are widely used to treat fungal infections. The mechanism of action involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis. The introduction of a 3,5-difluorobenzyl group into the triazole scaffold can lead to compounds with potent and broad-spectrum antifungal activity.[8][9][10]

For instance, a series of novel triazole derivatives containing a 3,5-difluorobenzyl group have been synthesized and evaluated for their antifungal activity against various Candida and other fungal species.

Table 2: Antifungal Activity of a Representative 3,5-Difluorobenzyl Triazole Derivative [8][11]

| Fungal Strain | MIC80 (µg/mL) |

| Candida albicans | 0.25 |

| Fluconazole (reference) | 1.0 |

Experimental Protocol: General Synthesis of N-(3,5-difluorobenzyl) Azole Derivatives

To a solution of the parent azole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. This compound (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired N-(3,5-difluorobenzyl) azole derivative.[12]

III. Emerging Applications: Neuroprotection and Beyond

The unique properties of the 3,5-difluorobenzyl group also make it an attractive component in the design of agents targeting the central nervous system.

Dopamine (B1211576) Receptor Modulators and Neuroprotective Agents

While direct examples are still emerging, the principles of using fluorination to enhance brain penetration and receptor affinity are being applied to the development of novel dopamine receptor modulators and neuroprotective agents.[7][13][14][15] The 3,5-difluorobenzyl moiety can be used to fine-tune the lipophilicity of a molecule to optimize its ability to cross the blood-brain barrier. Further research is warranted to fully explore the potential of this compound in the synthesis of new treatments for neurodegenerative diseases.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its application has led to the development of potent kinase inhibitors for cancer therapy and promising new antifungal agents. The strategic use of the 3,5-difluorobenzyl moiety to enhance potency, selectivity, and pharmacokinetic properties continues to be a valuable strategy in modern drug discovery. Future explorations into its use for developing neuroprotective and other therapeutic agents are highly anticipated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 15. Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3,5-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3,5-Difluorobenzyl bromide (CAS No. 141776-91-2). The information herein is intended for qualified individuals, such as researchers, scientists, and professionals in the field of drug development, who are trained in handling hazardous chemicals.

Chemical and Physical Properties

This compound is a combustible, corrosive, and lachrymatory liquid. It is an important intermediate in medicinal chemistry.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrF₂ | [1][2] |

| Molecular Weight | 207.02 g/mol | [1][2] |

| Appearance | Colorless to orange to green clear liquid | [2] |

| Boiling Point | 65 °C @ 4.5 mm Hg | [1][2] |

| Density | 1.6 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.521 | [1][2] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |

| Sensitivity | Lachrymatory, Moisture Sensitive | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is essential to understand its potential hazards before handling.

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid. |

Data sourced from multiple safety data sheets.

Toxicological Properties

Limited quantitative toxicological data is available for this compound. The primary toxicological concerns are its corrosive and lachrymatory effects.

| Toxicity Metric | Value | Species | Route |

| LD50 (Oral) | No data available | - | - |

| LD50 (Dermal) | No data available | - | - |

| LC50 (Inhalation) | No data available | - | - |

| Irritation | Causes severe burns by all exposure routes. | - | - |

| Sensitization | No information available. | - | - |

| Carcinogenicity | No information available. | - | - |

Information is based on available Safety Data Sheets, which indicate a lack of specific acute toxicity data.[5]

Reactivity Profile

Understanding the reactivity of this compound is crucial for safe handling and storage.

| Condition/Substance | Reactivity |

| Strong Oxidizing Agents | Incompatible. May cause a violent reaction. |

| Strong Bases | Incompatible. May cause a violent reaction. |

| Moisture/Water | Reacts with moisture. Should be stored under inert gas.[6] |

| Decomposition | Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Standard Handling Protocol for Corrosive and Lachrymatory Liquids

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

-

Preparation and Engineering Controls:

-

Work exclusively in a properly functioning chemical fume hood.[4]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Remove all potential ignition sources from the work area.

-

Have appropriate spill containment materials (e.g., acid binder, universal binder) readily available.[5]

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of damage before use.

-

Wear chemical splash goggles and a face shield for comprehensive eye and face protection.[7]

-

Wear a flame-retardant laboratory coat and closed-toe shoes.

-

For operations with a higher risk of aerosol generation, a full-face respirator with an appropriate cartridge (e.g., type ABEK) should be used.[7]

-

-

Handling and Dispensing:

-

Before use, visually inspect the container for any signs of damage or leakage.

-

When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.

-

Decontaminate all equipment and work surfaces after use.

-

Properly dispose of all contaminated waste in designated hazardous waste containers.

-

Emergency First-Aid Protocol

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 20-30 minutes, holding the eyelids open to ensure complete irrigation.[7]

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately remove all contaminated clothing and footwear.

-

Flush the affected skin area with large amounts of water for at least 20 minutes.[8]

-

Do not apply any creams, ointments, or other substances to the burn.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration (do not use mouth-to-mouth).

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

If the person is conscious and able to swallow, give small sips of water.

-

Seek immediate medical attention.

-

Spill Response Protocol

In the event of a spill, follow these procedures to minimize risk.

-

Immediate Actions:

-

Evacuate all non-essential personnel from the immediate area.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

Remove all ignition sources.

-

Ensure adequate ventilation.

-

-

Containment and Cleanup (for trained personnel with appropriate PPE):

-

Wear the appropriate PPE as outlined in section 5.1.

-

Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a commercial acid binder. Do not use combustible materials like sawdust.[5]

-

Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the spill area with a suitable neutralizing agent (if appropriate and safe to do so) followed by a thorough cleaning with soap and water.

-

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability and safety of this compound.

Storage Guidelines

| Storage Parameter | Recommendation |

| Location | Store in a dry, cool, and well-ventilated area. |

| Container | Keep in a tightly closed, original container. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. |

| Moisture | Store under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[6] |

| Ignition Sources | Keep away from heat, sparks, and open flames. |

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Visualizations

The following diagrams illustrate key safety and handling workflows.

References

- 1. Acid and chemical burns | NHS inform [nhsinform.scot]

- 2. This compound CAS#: 141776-91-2 [m.chemicalbook.com]

- 3. alltracon.com [alltracon.com]

- 4. eng.uwo.ca [eng.uwo.ca]

- 5. fishersci.com [fishersci.com]

- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

Stability and Degradation Pathways of 3,5-Difluorobenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzyl bromide is a key building block in the synthesis of pharmaceuticals and other specialty chemicals. An understanding of its stability and degradation pathways is critical for ensuring the quality, safety, and efficacy of resulting products, as well as for optimizing reaction conditions and storage. This technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation pathways, including hydrolysis, oxidation, and photolysis. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide extrapolates from the known reactivity of substituted benzyl (B1604629) bromides to provide a robust framework for its handling and characterization. This document also includes generalized experimental protocols for conducting forced degradation studies and diagrams to visually represent the degradation pathways.

Introduction

This compound (CAS No. 141776-91-2) is a substituted aromatic compound containing a reactive benzylic bromide functional group. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties and, consequently, its reactivity and stability. This guide aims to provide a detailed technical overview of the factors affecting the stability of this compound and the chemical transformations it may undergo under various stress conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 65 °C at 4.5 mmHg |

| Density | 1.6 g/mL at 25 °C |

| Refractive Index | n20/D 1.521 |

| Solubility | Soluble in methanol (B129727) and other organic solvents. |

Stability Profile

This compound is a reactive molecule susceptible to degradation under several conditions. Its stability is primarily influenced by moisture, pH, oxidizing agents, and light.

3.1. Moisture Sensitivity and Hydrolysis

Safety data sheets consistently highlight that this compound is moisture-sensitive[1]. The primary degradation pathway in the presence of water is hydrolysis of the benzylic bromide to the corresponding 3,5-difluorobenzyl alcohol.

The hydrolysis of benzyl bromides can proceed through an SN1-type mechanism, which involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step[1]. The fluorine atoms at the 3 and 5 positions are electron-withdrawing, which can destabilize the carbocation intermediate and potentially slow down the rate of SN1 hydrolysis compared to unsubstituted benzyl bromide. However, the high polarity of water as a solvent facilitates this ionization.

3.2. Incompatibility with Bases and Oxidizing Agents

This compound is incompatible with strong bases and strong oxidizing agents[1]. Strong bases can promote elimination reactions or enhance the rate of nucleophilic substitution. Strong oxidizing agents can lead to the oxidation of the benzylic carbon.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. These pathways can lead to the formation of several degradation products.

4.1. Hydrolytic Degradation

As mentioned, hydrolysis is a key degradation pathway. The reaction proceeds as follows:

This compound + H₂O → 3,5-Difluorobenzyl alcohol + HBr

The formation of hydrobromic acid (HBr) as a byproduct can lead to a decrease in the pH of the medium, which may further influence the stability of the parent compound or other components in a formulation.

4.2. Oxidative Degradation

The benzylic carbon in this compound is susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can induce this degradation. The oxidation can proceed in two stages: first to the aldehyde and then further to the carboxylic acid.

-

Oxidation to Aldehyde: This compound + [O] → 3,5-Difluorobenzaldehyde + HBr

-

Oxidation to Carboxylic Acid: 3,5-Difluorobenzaldehyde + [O] → 3,5-Difluorobenzoic acid

The initial oxidation may also be preceded by hydrolysis to 3,5-difluorobenzyl alcohol, which is then oxidized.

4.3. Photolytic Degradation